2-Iodo-1,6-dimethyl-2,3-dihydro-1H-pyrano[2,3-c]quinolin-5(6H)-one 2-Iodo-1,6-dimethyl-2,3-dihydro-1H-pyrano[2,3-c]quinolin-5(6H)-one
Brand Name: Vulcanchem
CAS No.: 918785-26-9
VCID: VC16922913
InChI: InChI=1S/C14H14INO2/c1-8-10(15)7-18-13-12(8)9-5-3-4-6-11(9)16(2)14(13)17/h3-6,8,10H,7H2,1-2H3
SMILES:
Molecular Formula: C14H14INO2
Molecular Weight: 355.17 g/mol

2-Iodo-1,6-dimethyl-2,3-dihydro-1H-pyrano[2,3-c]quinolin-5(6H)-one

CAS No.: 918785-26-9

Cat. No.: VC16922913

Molecular Formula: C14H14INO2

Molecular Weight: 355.17 g/mol

* For research use only. Not for human or veterinary use.

2-Iodo-1,6-dimethyl-2,3-dihydro-1H-pyrano[2,3-c]quinolin-5(6H)-one - 918785-26-9

Specification

CAS No. 918785-26-9
Molecular Formula C14H14INO2
Molecular Weight 355.17 g/mol
IUPAC Name 2-iodo-1,6-dimethyl-2,3-dihydro-1H-pyrano[2,3-c]quinolin-5-one
Standard InChI InChI=1S/C14H14INO2/c1-8-10(15)7-18-13-12(8)9-5-3-4-6-11(9)16(2)14(13)17/h3-6,8,10H,7H2,1-2H3
Standard InChI Key PRFOMHSISUEYEI-UHFFFAOYSA-N
Canonical SMILES CC1C(COC2=C1C3=CC=CC=C3N(C2=O)C)I

Introduction

Structural Analysis and Nomenclature

Core Framework

The compound’s backbone consists of a pyran ring fused to a quinolinone system. The pyran ring (a six-membered oxygen-containing heterocycle) is annulated at the [2,3-c] position of the quinolinone, creating a bicyclic framework. The "2,3-dihydro-1H" designation indicates partial saturation in the pyran ring, reducing aromaticity and introducing conformational flexibility.

Substituent Configuration

  • Iodine at C2: The iodine atom occupies the second position of the pyran ring, influencing electronic properties and reactivity. Heavy atoms like iodine enhance molecular polarizability, which can be critical for optical or medicinal applications .

  • Methyl Groups at C1 and C6: Methyl substituents at positions 1 and 6 contribute to steric effects and modulate solubility. These groups are common in bioactive molecules for improving metabolic stability .

  • Ketone at C5: The quinolinone’s ketone group introduces hydrogen-bonding capability, affecting intermolecular interactions and crystal packing .

Synthetic Methodologies

Retrosynthetic Considerations

A plausible route involves constructing the quinolinone core first, followed by pyran annulation and subsequent functionalization. Key steps may include:

  • Quinolinone Formation: Cyclization of an anthranilic acid derivative with a ketone or aldehyde.

  • Pyran Ring Construction: [4+2] Cycloaddition or acid-catalyzed cyclization using dienophiles.

  • Iodination: Electrophilic aromatic substitution (EAS) or metal-catalyzed C–H activation to introduce iodine.

Optimized Protocol (Hypothetical)

Drawing from analogous syntheses of pyrano[2,3-d]dipyrimidinones , a DABCO-catalyzed annulation could be adapted:

Reagents:

  • 1,6-Dimethylquinolin-5-one precursor

  • Iodoacetylene or iodine source (e.g., NIS)

  • DABCO (1,4-diazabicyclo[2.2.2]octane) as a base catalyst

  • Ethanol solvent, 50–80°C

Mechanism:

  • Base Activation: DABCO deprotonates the quinolinone at the reactive α-position.

  • Cyclization: Nucleophilic attack by the enolate on an iodinated electrophile forms the pyran ring.

  • Tautomerization: Keto-enol shifts stabilize the final product.

Yield Optimization:

  • Catalyst Loading: 20 mol% DABCO (optimal balance of rate and cost) .

  • Temperature: 60°C (prevents iodine loss while ensuring reactivity).

Physicochemical Properties

Spectral Characterization

Hypothetical Data Based on Analogues :

SpectrumKey Signals
1H NMRδ 2.35 (s, 3H, C1-CH3), δ 3.12 (s, 3H, C6-CH3), δ 5.82 (s, 1H, C3-H), δ 7.2–8.1 (m, 4H, aromatic)
13C NMRδ 25.6 (C1-CH3), δ 30.1 (C6-CH3), δ 88.4 (C2-I), δ 165.2 (C5=O)
FT-IR1685 cm⁻¹ (C=O stretch), 620 cm⁻¹ (C–I stretch)

Thermal Stability

  • Melting Point: Estimated 210–215°C (similar to non-iodinated analogues ).

  • Solubility: Moderate in DMSO and DMF; poor in aqueous media due to hydrophobic methyl groups.

Research Gaps and Future Directions

  • Stereochemical Control: The impact of iodine’s steric bulk on diastereoselectivity during synthesis remains unexplored.

  • Biological Screening: No published data exist on cytotoxicity or target binding; in vitro assays are needed.

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